

chemical properties of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1391589

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid**

Introduction

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS No: 852181-03-4) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2][3] Its structural framework is built upon the imidazole ring, a scaffold that is a cornerstone in numerous therapeutic agents due to its wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] This guide provides a detailed exploration of its chemical properties, reactivity, and synthetic utility, offering field-proven insights for its application in drug development and materials science.

The molecule's value lies in its bifunctional nature. It possesses two key reactive sites: a bromine atom at the C2 position and a carboxylic acid group at the C4 position.[4] This arrangement allows for sequential and regioselective modifications, making it a versatile synthon for constructing complex molecular architectures.[4] The bromine atom is particularly amenable to displacement through various cross-coupling reactions, while the carboxylic acid serves as a handle for amide bond formation or esterification, enabling the assembly of diverse compound libraries.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** are summarized below. These characteristics are crucial for its handling, storage, and characterization.

Property	Value	Source
CAS Number	852181-03-4	[1] [2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[1] [6]
Molecular Weight	205.01 g/mol	[1] [3]
Physical Form	Solid	[2]
Purity	≥97% (Typical)	[2]
Canonical SMILES	<chem>CN1C=C(N=C1Br)C(=O)O</chem>	[1]
InChI Key	DYHJNZNZJCTGGW-UHFFFAOYSA-N	[1] [2]
Storage Conditions	Inert atmosphere, 2-8°C	[2] [4]

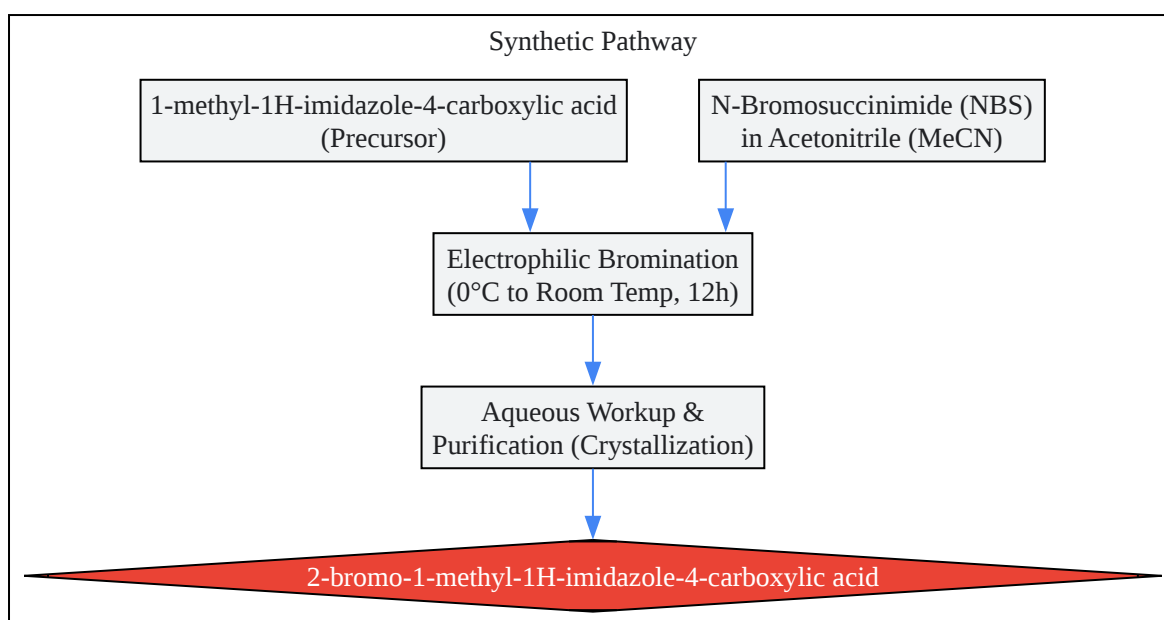
Spectroscopic Analysis (Expected):

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet around 3.5-4.0 ppm), the imidazole ring proton at the C5 position (a singlet around 7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
- ¹³C NMR:** The carbon spectrum will display signals for the five carbon atoms, including the methyl carbon, the three imidazole ring carbons, and the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (MS):** The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, confirming the presence of a single bromine atom.
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-N stretching vibrations from the imidazole ring.

Synthesis and Methodology

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and efficient synthetic route can be designed based on established imidazole chemistry. A plausible approach involves the regioselective bromination of a suitable precursor, 1-methyl-1H-imidazole-4-carboxylic acid. The C2 position of the imidazole ring is electronically activated and thus susceptible to electrophilic attack.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of the target compound via electrophilic bromination.

Experimental Protocol (Hypothetical)

- **Dissolution:** Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (MeCN), in a round-bottom flask equipped with a

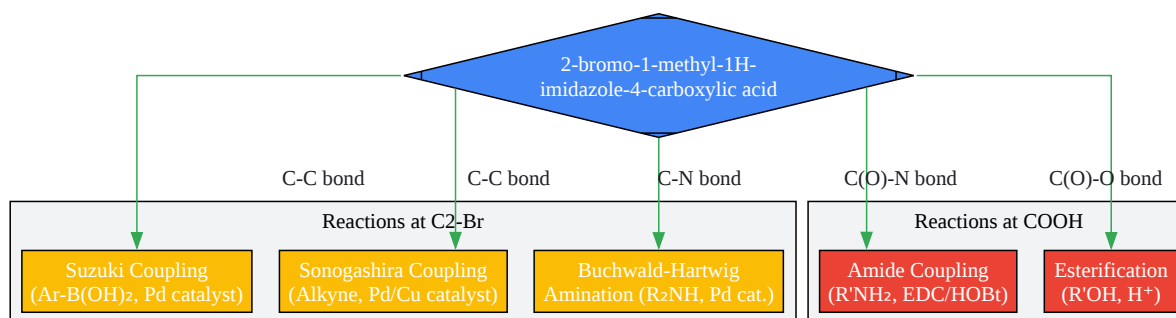
magnetic stirrer.

- **Cooling:** Cool the solution to 0°C in an ice bath to control the reaction exothermicity.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The causality for using NBS is its ability to provide a low concentration of electrophilic bromine (Br⁺), which favors selective bromination at the most nucleophilic position (C2) while minimizing side reactions.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching and Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- **Isolation and Purification:** If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. This self-validating protocol relies on the distinct physical properties of the product for purification.

Chemical Reactivity and Synthetic Applications

The utility of **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** as a building block stems from the orthogonal reactivity of its two functional groups. This allows for a wide range of chemical transformations, positioning it as a valuable intermediate in multi-step syntheses.

Key Reaction Pathways



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Caption: Major reaction pathways for functionalizing the title compound.

- Cross-Coupling Reactions at the C2-Position: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This is the most powerful application of this synthon, enabling the introduction of diverse molecular fragments.
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, attaching aryl or heteroaryl groups. This is a foundational method for building biaryl structures common in pharmaceuticals.[7]
 - Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents, providing a linear scaffold for further elaboration.
 - Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines, a critical transformation for synthesizing compounds with amine functionalities.
- Transformations of the Carboxylic Acid Group: The carboxylic acid at the C4 position provides another avenue for diversification.

- Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) facilitate the reaction with a wide array of amines to form amides. This is arguably one of the most important reactions in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.
- Esterification: Fischer esterification with an alcohol under acidic conditions converts the carboxylic acid to its corresponding ester. Esters can serve as prodrugs or be used as synthetic intermediates for further reactions.[8]

Safety and Handling

As a laboratory chemical, **2-bromo-1-methyl-1H-imidazole-4-carboxylic acid** must be handled with appropriate precautions.

- Signal Word: Warning[2][4]
- Hazard Statements:
 - H302: Harmful if swallowed.[2][4]
 - H315: Causes skin irritation.[2][4]
 - H319: Causes serious eye irritation.[2][4]
 - H335: May cause respiratory irritation.[2][4]
- Precautionary Measures:
 - Use in a well-ventilated area or a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.[2]
 - Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure stability.[2][4][9]

This product is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals.[4]

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